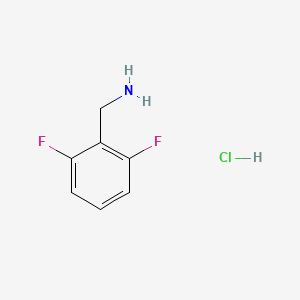

2,6-Difluorobenzylamine hydrochloride

CAS No.: 19064-30-3

Cat. No.: VC14203822

Molecular Formula: C7H8ClF2N

Molecular Weight: 179.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19064-30-3 |

|---|---|

| Molecular Formula | C7H8ClF2N |

| Molecular Weight | 179.59 g/mol |

| IUPAC Name | (2,6-difluorophenyl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C7H7F2N.ClH/c8-6-2-1-3-7(9)5(6)4-10;/h1-3H,4,10H2;1H |

| Standard InChI Key | DATZDABHSKRABS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)F)CN)F.Cl |

Introduction

Chemical Identity and Structural Characteristics

2,6-Difluorobenzylamine hydrochloride is the hydrochloride salt of 2,6-difluorobenzylamine, featuring a benzylamine backbone substituted with fluorine atoms at the 2 and 6 positions. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈ClF₂N | |

| Molecular Weight | 193.62 g/mol | |

| CAS Registry | 1956377-77-7 | |

| InChI Key | Not explicitly reported | — |

| Storage Conditions | 2–8°C under inert atmosphere |

The compound’s structure enhances electrophilic aromatic substitution reactivity, making it valuable for derivatization .

Synthesis and Industrial Production

Synthetic Routes

The hydrochloride salt is typically synthesized via acidification of 2,6-difluorobenzylamine. The parent amine is produced through halogenation and amination steps:

-

Halogenation:

-

Amination:

Optimization Strategies

-

Catalysts: Lewis acids (ZnCl₂) improve reaction efficiency .

-

Green Chemistry: Solvent-free conditions and biocatalysis (nitrile hydratase) are emerging alternatives .

Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | Not reported | — |

| Boiling Point | Decomposes before boiling | |

| Density | 1.197 g/mL (parent amine) | |

| Solubility | Soluble in polar solvents | |

| Refractive Index | 1.493 (parent amine) |

The hydrochloride salt exhibits enhanced stability compared to the free base, though it remains air-sensitive .

Applications in Pharmaceutical Chemistry

Antiviral Agents

-

Dolutegravir Intermediate: Key in synthesizing HIV integrase inhibitors .

-

Mechanism: The fluorine atoms enhance binding affinity to viral proteins .

Antimicrobial Development

-

FtsZ Inhibitors: Serves as a precursor for benzamide derivatives targeting bacterial cell division .

-

Structure-Activity: Fluorine substitution improves metabolic stability.

Agrochemicals

| Hazard | Precautionary Measures | Source |

|---|---|---|

| Skin Corrosion | Wear nitrile gloves | |

| Air Sensitivity | Store under argon/nitrogen | |

| Hygroscopicity | Desiccate at ≤8°C |

GHS Classification: Skin Corrosion Category 1B .

Analytical Characterization

Spectroscopic Methods

Chromatography

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume